molecular formula C13H16 B14518873 8-Methyl-1,2,2A,3,4,5-hexahydroacenaphthylene CAS No. 62678-01-7

8-Methyl-1,2,2A,3,4,5-hexahydroacenaphthylene

Cat. No.: B14518873
CAS No.: 62678-01-7
M. Wt: 172.27 g/mol
InChI Key: CWKKRZUDHKMTMQ-UHFFFAOYSA-N
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Description

8-Methyl-1,2,2A,3,4,5-hexahydroacenaphthylene is an organic compound with the molecular formula C12H14 It is a derivative of acenaphthylene, characterized by the addition of a methyl group and the saturation of the acenaphthylene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1,2,2A,3,4,5-hexahydroacenaphthylene typically involves the hydrogenation of acenaphthylene derivatives. The process includes the following steps:

    Hydrogenation: Acenaphthylene is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

    Methylation: The hydrogenated product is then methylated using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-1,2,2A,3,4,5-hexahydroacenaphthylene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Br2 or Cl2 in the presence of a catalyst like iron (Fe).

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

8-Methyl-1,2,2A,3,4,5-hexahydroacenaphthylene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Methyl-1,2,2A,3,4,5-hexahydroacenaphthylene involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    Acenaphthylene: The parent compound, lacking the methyl group and saturation.

    Acenaphthene: A fully saturated derivative of acenaphthylene.

    Tetraphthen: Another derivative with different substitution patterns.

Uniqueness: 8-Methyl-1,2,2A,3,4,5-hexahydroacenaphthylene is unique due to its specific structural modifications, which confer distinct chemical and physical properties

Properties

CAS No.

62678-01-7

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

8-methyl-1,2,3,3a,4,5-hexahydroacenaphthylene

InChI

InChI=1S/C13H16/c1-9-5-6-10-3-2-4-11-7-8-12(9)13(10)11/h5-6,11H,2-4,7-8H2,1H3

InChI Key

CWKKRZUDHKMTMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC3C2=C(CCC3)C=C1

Origin of Product

United States

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